N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0931045 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide, also known as Hydroxychloroquine Sulfate , primarily targets the Toll-like receptors 7 (TLR7) and TLR9 . These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns.
Mode of Action
Hydroxychloroquine Sulfate is an anti-inflammatory agent and a disease-modifying antirheumatic drug (DMARD) . It interacts with its targets (TLR7 and TLR9) by inhibiting the recognition of nucleic acids, which in turn suppresses the production of pro-inflammatory cytokines .
Biochemical Pathways
The compound affects the innate immune response pathway . By inhibiting TLR7 and TLR9, it prevents the activation of the downstream signaling cascade, which includes the activation of NF-κB and the production of pro-inflammatory cytokines . This results in an overall reduction in inflammation and immune response.
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of the immune response and a reduction in inflammation . This can lead to alleviation of symptoms in diseases characterized by overactive immune responses, such as rheumatoid arthritis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, individual patient factors such as age, sex, genetic factors, and comorbidities can also influence the compound’s efficacy and safety profile.
Properties
IUPAC Name |
N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-13(5-9-23-11)17(22)21-8-7-20-15-4-6-19-16-10-12(18)2-3-14(15)16/h2-6,9-10H,7-8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDOZDQZVLDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCNC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.